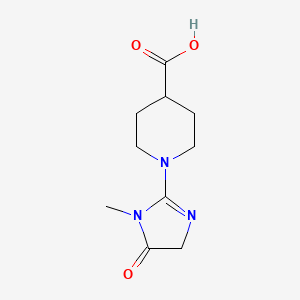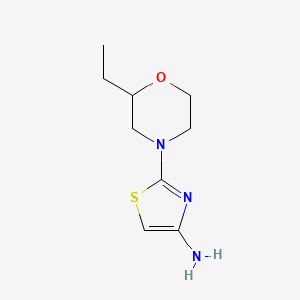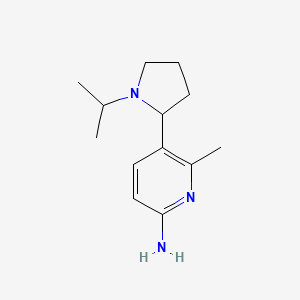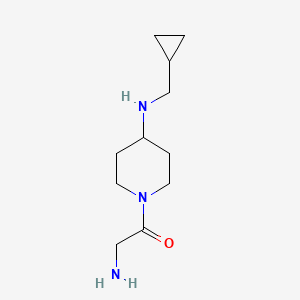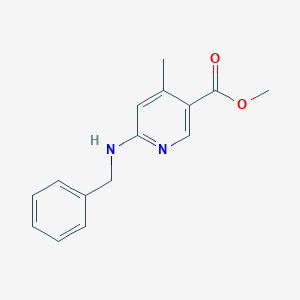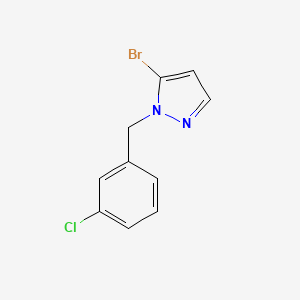
5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-clorobencil)-1H-pirazol es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bromo-1-(3-clorobencil)-1H-pirazol típicamente implica la reacción de bromuro de 3-clorobencilo con 5-bromo-1H-pirazol en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio (K2CO3) en un solvente adecuado como dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-1-(3-clorobencil)-1H-pirazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios pirazoles sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes estados de oxidación del compuesto.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-clorobencil)-1H-pirazol tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos.
Estudios biológicos: El compuesto se puede utilizar para estudiar la inhibición enzimática y la unión a receptores.
Ciencia de materiales: Se emplea en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-1-(3-clorobencil)-1H-pirazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Bromo-1-(3-clorobencil)-1H-indol
- 5-Bromo-1-(3-clorobencil)-2-metil-1H-indol
Singularidad
5-Bromo-1-(3-clorobencil)-1H-pirazol es único debido a su patrón de sustitución específico y la presencia de átomos de bromo y cloro. Esta combinación de sustituyentes puede impartir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
5-bromo-1-[(3-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2 |
Clave InChI |
JHABNQFXXYJPAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
